molecular formula C14H12O4 B8334036 Methyl 5-(2-methylbenzoyl)-2-furoate

Methyl 5-(2-methylbenzoyl)-2-furoate

Cat. No.: B8334036
M. Wt: 244.24 g/mol
InChI Key: ASEQVKLVACIMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(2-methylbenzoyl)-2-furoate is a furan-based ester derivative characterized by a 2-methylbenzoyl substituent at the 5-position of the furan ring and a methyl ester group at the 2-position.

Properties

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

methyl 5-(2-methylbenzoyl)furan-2-carboxylate

InChI

InChI=1S/C14H12O4/c1-9-5-3-4-6-10(9)13(15)11-7-8-12(18-11)14(16)17-2/h3-8H,1-2H3

InChI Key

ASEQVKLVACIMNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its 2-methylbenzoyl group, which distinguishes it from other furoate esters. Below is a comparison with key analogs:

Compound Name Substituents at 5-Position Substituents at 2-Position Molecular Weight Key Properties/Applications Reference ID
Methyl 5-(2-methylbenzoyl)-2-furoate 2-methylbenzoyl Methyl ester ~258.26 g/mol* Not reported (inferred from analogs) -
Methyl 2-furoate (1) H Methyl ester 126.11 g/mol Odor: "decayed"
Ethyl 2-furoate (2) H Ethyl ester 140.14 g/mol Odor: "sweet," "acid," "urinous"
Allyl 2-furoate (3) H Allyl ester 152.15 g/mol Odor: "decayed"
Methyl 5-(chloromethyl)-2-furoate Chloromethyl Methyl ester 174.58 g/mol Density: 1.266 g/cm³; MP: 32–36°C
Methyl 5-[(phenylsulfonyl)methyl]-2-furoate Phenylsulfonylmethyl Methyl ester 280.30 g/mol Potential sulfonamide-based reactivity
Methyl 4-(5-formyl-2-furyl)benzoate 5-formylfuryl Methyl ester 230.22 g/mol Intermediate in organic synthesis

*Calculated based on formula C₁₄H₁₄O₄.

Key Observations:
  • Substituent Impact : The 2-methylbenzoyl group introduces steric bulk and aromaticity, likely enhancing thermal stability compared to smaller substituents (e.g., chloromethyl or formyl ).
  • Odor Profile: Unlike simpler furoate esters (1–3), the aromatic benzoyl group may suppress volatile odor characteristics, shifting applications toward non-olfactory uses (e.g., pharmaceuticals or surfactants) .
Comparison of Methods:
Method Yield (Typical) Advantages Limitations Reference ID
Meerwein Arylation Moderate Compatible with aromatic substituents Requires diazonium salt preparation
Cyclodehydration 15–20% One-pot cascade from biopolymers Low yield; niche substrate scope

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